3,3'-[(3-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)
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Overview
Description
3-[(3-CHLOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolones Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-[(3-CHLOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are structurally related to quinolones.
Uniqueness
3-[(3-CHLOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxy groups, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C25H17ClN2O4 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)-(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17ClN2O4/c26-14-7-5-6-13(12-14)19(20-22(29)15-8-1-3-10-17(15)27-24(20)31)21-23(30)16-9-2-4-11-18(16)28-25(21)32/h1-12,19H,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
MBLSRXCRCJWXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC(=CC=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)O)O |
Origin of Product |
United States |
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